N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline
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Description
N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to Tetrahydroquinolines :
- N-benzyl derivatives were obtained from substituted 3-anilinopropanamides through an uncatalyzed amine exchange reaction. This demonstrates the potential of such compounds in synthetic chemistry for creating complex structures (L. Nnamonu, V. Agwada, & C. Nwadinigwe, 2013).
Liquid Crystals of Aniline Derivatives :
- Synthesized derivatives of aniline exhibited stable smectic phases and nematic phases. This shows the relevance of such compounds in liquid crystal research and technology (S. Miyajima, A. Nakazato, Noriko Sakoda, & Takehiko Chiba, 1995).
Synthesis of Substituted Anilino-Benzylidenes :
- The synthesis of substituted anilino-benzylidenes explored their potential in inhibiting monoamine oxidase and protecting against hemolysis, although no relation to anticonvulsant activity was found. This indicates possible pharmacological applications (C. Dwivedi, R. Harbison, B. Ali, & S. Parmar, 1974).
G-2 Melamine-Based Dendrimers Incorporating Aniline :
- The study explored the use of aniline in the synthesis of dendritic melamines, demonstrating its role in creating complex molecular architectures with potential applications in material science (Cristina Morar, P. Lameiras, A. Bende, G. Katona, E. Gál, & M. Darabantu, 2018).
Synthesis of N-Benzylated Anilines :
- The study on the reaction of anilines and benzyl chloroformate produced N-benzylated compounds, underlining the importance of aniline derivatives in synthetic organic chemistry (H. Pati, Paul Weisbruch, Adrienne Lemon, & Moses Lee, 2004).
Spectroscopic and Theoretical Study in Substituted Anilines :
- Infrared spectroscopic studies of substituted anilines provided insights into their vibrational, geometrical, and electronic properties, highlighting their significance in spectroscopic analysis (Mirta Finazzi, R. Piovoso, N. E. Massa, A. Jubert, G. Romanelli, J. Jios, & J. Autino, 2003).
Synthesis and Antimicrobial Activity of Aniline Derivatives :
- Anilines synthesized with specific substituents were tested for antimicrobial and antifungal activity, showing the potential of aniline derivatives in developing new antimicrobial agents (M. V. Diurno, O. Mazzoni, E. Piscopo, & A. Bolognese, 1992).
Properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]-3-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-3-23-12-14-24-19-9-7-17(8-10-19)16-21-18-5-4-6-20(15-18)25-13-11-22-2/h4-10,15,21H,3,11-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQIXAYHGFUJJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.